1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane

Übersicht

Beschreibung

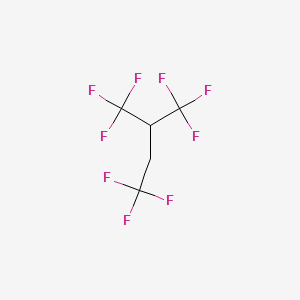

“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” is a chemical compound with the molecular formula C5HF9 . It has an average mass of 232.047 Da and a monoisotopic mass of 231.993454 Da .

Synthesis Analysis

The synthesis of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” involves complex chemical reactions. Molybdenum chloride catalysts have been used for Z-selective olefin metathesis reactions with this compound . The ability to promote transformations with Z-1,1,1,4,4,4-hexafluoro-2-butene, a compound not previously used in a chemical transformation, is particularly noteworthy .

Molecular Structure Analysis

The molecular structure of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” is complex, with a total of 14 heavy atoms . It has a density of 1.5±0.1 g/cm3, a boiling point of 51.3±8.0 °C at 760 mmHg, and a vapor pressure of 291.3±0.1 mmHg at 25°C .

Chemical Reactions Analysis

The chemical reactions involving “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” are complex and involve multiple stages . The thermal decomposition of this compound has been studied over a temperature range of 873–1073 K to evaluate its thermal stability and the production of hydrogen fluoride (HF) .

Physical And Chemical Properties Analysis

“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” has several notable physical and chemical properties. It has a molar refractivity of 26.5±0.3 cm3, a flash point of -8.3±10.2 °C, and an index of refraction of 1.275 . Its surface tension is 11.9±3.0 dyne/cm, and it has a molar volume of 153.7±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Thermal Decomposition Studies

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has been used in thermal decomposition studies . A series of experiments were conducted over a temperature range of 873-1073 K to evaluate its thermal stability and the production of hydrogen fluoride (HF). The thermal decomposition of this compound could be divided into three stages, and the concentration of HF gradually increased with the elevation of thermal decomposition temperature .

Density Functional Theory (DFT) Studies

This compound has also been used in Density Functional Theory (DFT) studies . A total of seven chemical reaction pathways of its pyrolysis were proposed to explore the generated mechanism on products through DFT with M06-2X/6-311++ (d,p) level theory .

Thermal Conductivity Measurements

New experimental data for the thermal conductivity of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane are reported for vapor, liquid, and supercritical states . These data were obtained with transient hot-wire apparatus over the temperature range from 192 K to 498 K and at pressures from 0.05 MPa to 69 MPa .

Working Fluid in High-Temperature Heat Pumps

This compound has been investigated for applications as a working fluid in high-temperature heat pumps .

Organic Rankine Cycles

It has been studied for use in Organic Rankine cycles for waste heat recovery from heavy-duty internal combustion engines .

Micro-Scale Low-Temperature Applications

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has also been explored for micro-scale low-temperature applications .

Safety And Hazards

The safety data sheet for “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane” indicates that it should be handled with care . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLFAXODNBYNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237152 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane | |

CAS RN |

367-53-3 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)

![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)